N-cyclohexyl-3-fluoroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclohexyl-3-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h4-5,8-9,11,14H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFLBUAKPLUQTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019518-43-4 | |
| Record name | N-cyclohexyl-3-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for N Cyclohexyl 3 Fluoroaniline and Its Chemical Analogues
Classical Approaches to N-Arylation of Cyclohexylamines
Traditional methods for the synthesis of N-aryl cyclohexylamines, including N-cyclohexyl-3-fluoroaniline, have historically relied on direct amidation and alkylation reactions, as well as cross-coupling strategies that predate the widespread use of palladium catalysis.
Direct Amidation and Alkylation Reactions
Direct amidation and alkylation represent the most straightforward approaches to forming the C-N bond between a cyclohexyl moiety and a fluoroaniline (B8554772) ring. These reactions typically involve the nucleophilic substitution of a leaving group on one reactant by the amine on the other.
One common method is the reductive amination of 3-fluoroaniline (B1664137) with cyclohexanone (B45756). This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine. Various reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being frequently utilized due to their selectivity. The reaction is typically performed in an acidic medium to facilitate imine formation.
Alternatively, direct N-alkylation of 3-fluoroaniline can be achieved using a cyclohexyl halide (e.g., cyclohexyl bromide) or a cyclohexyl sulfonate (e.g., cyclohexyl tosylate). These reactions are generally carried out in the presence of a base to neutralize the hydrogen halide or sulfonic acid byproduct. The choice of base and solvent is crucial and can significantly impact the reaction yield. Common bases include potassium carbonate (K2CO3) and triethylamine (B128534) (Et3N), while polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) are often employed. However, these methods can suffer from drawbacks such as the need for harsh reaction conditions and the potential for over-alkylation, leading to the formation of tertiary amines.
| Reactants | Reagents and Conditions | Product | Yield (%) |
| 3-Fluoroaniline, Cyclohexanone | NaBH(OAc)3, Dichloroethane (DCE), rt | This compound | ~85-95 |
| 3-Fluoroaniline, Cyclohexyl Bromide | K2CO3, DMF, 100 °C | This compound | Moderate |
Cross-Coupling Strategies for C-N Bond Formation
Prior to the advent of modern palladium-catalyzed reactions, copper-mediated cross-coupling reactions, such as the Ullmann condensation, were the primary methods for forming C-N bonds between aryl halides and amines. researchgate.net The Ullmann reaction typically involves the coupling of an aryl halide (e.g., 1-bromo-3-fluorobenzene) with an amine (cyclohexylamine) in the presence of a stoichiometric amount of copper powder or a copper salt at high temperatures. researchgate.net
The traditional Ullmann condensation often requires harsh reaction conditions, including high temperatures (typically >150 °C) and polar, high-boiling solvents like DMF, N-methyl-2-pyrrolidone (NMP), or nitrobenzene. researchgate.net A base, such as potassium carbonate or sodium carbonate, is also required. While effective for certain substrates, the Ullmann reaction can suffer from limitations, including the need for activated aryl halides and a lack of broad functional group tolerance. Modern modifications of the Ullmann reaction utilize catalytic amounts of copper salts in combination with ligands, allowing for milder reaction conditions.
| Aryl Halide | Amine | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) |
| 1-Bromo-3-fluorobenzene | Cyclohexylamine (B46788) | CuI, K2CO3 | DMF | 150-180 | Moderate |
| 1-Iodo-3-fluorobenzene | Cyclohexylamine | Cu(OAc)2, Ligands | Toluene | 110-130 | Good |
Catalytic Synthesis of this compound Derivatives
The development of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of N-aryl amines, offering milder reaction conditions, broader substrate scope, and higher yields compared to classical methods.
Palladium-Catalyzed C-N Bond Forming Reactions
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the efficient synthesis of this compound from 3-haloanilines (e.g., 3-chloroaniline, 3-bromoaniline) or their triflate derivatives and cyclohexylamine. wikipedia.orgnih.gov
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide or triflate to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated amine and regenerate the Pd(0) catalyst. The choice of phosphine (B1218219) ligand is critical to the success of the reaction, with bulky, electron-rich ligands such as XPhos, SPhos, and tBuBrettPhos often providing excellent results. nih.govrsc.org A strong base, typically a sodium or potassium alkoxide like sodium tert-butoxide (NaOt-Bu), is required to facilitate the deprotonation of the amine. nih.gov
| Aryl Halide/Triflate | Amine | Pd-Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1-Bromo-3-fluorobenzene | Cyclohexylamine | Pd2(dba)3 | XPhos | NaOt-Bu | Toluene | 80-110 | High |
| 3-Chlorotoluene | Cyclohexylamine | [Pd(allyl)Cl]2 | tBuXPhos | NaOt-Bu | Dioxane | 100 | 92 |
| 4-Bromotoluene | Cyclohexylamine | Pd(OAc)2 | BINAP | K3PO4 | Toluene | 100 | 85-95 |
Rhodium-Catalyzed Multicomponent Reactions
Rhodium catalysts have emerged as powerful tools for the synthesis of complex amines through multicomponent reactions. These reactions allow for the formation of multiple bonds in a single operation, offering high atom economy and efficiency. For the synthesis of this compound analogues, a rhodium-catalyzed three-component reaction involving a 3-substituted aniline (B41778), an aldehyde, and a boronic acid could be envisioned, though direct examples for this specific product are less common.
More established is the rhodium-catalyzed hydroamination of alkynes. While not a multicomponent reaction in the strictest sense, it provides a direct route to imines and enamines, which can be subsequently reduced to the desired saturated amines. For instance, the reaction of 3-fluoroaniline with cyclohexylacetylene in the presence of a rhodium catalyst would initially yield an enamine or imine, which upon reduction would afford this compound.
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |
| 3-Fluoroaniline | Cyclohexylacetylene | [Rh(cod)Cl]2 | Toluene, 100 °C | N-(1-cyclohexenyl)-3-fluoroaniline |
| 2-Aminopyridine | Phenylacetylene | [Cp*RhCl2]2 | AgOTf, DCE, 80 °C | Imine intermediate |
Other Transition Metal-Mediated Syntheses
Besides palladium and rhodium, other transition metals such as nickel, copper, and iridium have been effectively employed in the synthesis of N-aryl amines.
Nickel-Catalyzed Cross-Coupling: Nickel catalysts offer a more economical alternative to palladium for C-N cross-coupling reactions. nih.gov Nickel-catalyzed amination reactions can effectively couple aryl halides, including the less reactive aryl chlorides, with cyclohexylamine. These reactions often utilize similar bulky phosphine ligands as their palladium counterparts and proceed via a similar catalytic cycle. nih.gov
Copper-Catalyzed N-Arylation: Modern copper-catalyzed N-arylation reactions, often referred to as Ullmann-type or Goldberg reactions, represent a significant improvement over the classical Ullmann condensation. researchgate.net These reactions employ catalytic amounts of a copper salt (e.g., CuI, Cu(OAc)2) in the presence of a ligand, such as a diamine or an amino acid, which facilitates the catalytic cycle and allows for milder reaction conditions.
Iridium-Catalyzed Reactions: Iridium catalysts are particularly known for their application in "borrowing hydrogen" or "hydrogen autotransfer" reactions. researchgate.net In this context, an iridium catalyst can facilitate the N-alkylation of 3-fluoroaniline with cyclohexanol. The catalyst transiently oxidizes the alcohol to cyclohexanone, which then undergoes reductive amination with the aniline, with the hydrogen atoms being returned in the reduction step. This method is highly atom-economical as the only byproduct is water. researchgate.net
| Metal Catalyst | Reactant 1 | Reactant 2 | Ligand/Reagents | Solvent | Yield (%) |
| Nickel | 3-Chlorotoluene | Cyclohexylamine | P(t-Bu)3 | Toluene | Good |
| Copper | 1-Iodo-3-fluorobenzene | Cyclohexylamine | L-proline, K2CO3 | DMSO | High |
| Iridium | 3-Fluoroaniline | Cyclohexanol | [Ir(cod)Cl]2, base | Toluene | Good |
Multicomponent Reactions (MCRs) Incorporating Fluoroaniline and Cyclohexylamine Fragments
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. nih.gov This approach is particularly valuable for creating diverse molecular libraries for applications in drug discovery and materials science. nih.govfrontiersin.org
The Ugi four-component reaction (Ugi-4CR) is a cornerstone of isocyanide-based multicomponent chemistry. wikipedia.orgnih.gov It typically involves the reaction of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgsciepub.com In the context of synthesizing this compound derivatives, 3-fluoroaniline and cyclohexylamine can serve as the amine components.
The mechanism of the Ugi reaction is initiated by the formation of an imine from the amine and the carbonyl compound. wikipedia.org This imine is then protonated by the carboxylic acid, forming an iminium ion, which is subsequently attacked by the nucleophilic isocyanide. wikipedia.orgsciepub.com The resulting nitrilium ion intermediate is then trapped by the carboxylate anion, which, after a Mumm rearrangement, yields the final α-acylamino carboxamide product. wikipedia.org
The versatility of the Ugi reaction allows for the incorporation of a wide range of substituents, enabling the synthesis of a diverse library of this compound analogues. nih.gov Variations of the Ugi reaction, such as replacing the carboxylic acid with other nucleophiles, further expand the scope of accessible molecular scaffolds. nih.gov
| Reactant Class | Example for this compound Analogue Synthesis |
| Amine | 3-Fluoroaniline or Cyclohexylamine |
| Carbonyl | Various aldehydes or ketones |
| Carboxylic Acid | Various carboxylic acids |
| Isocyanide | Various isocyanides |
This table illustrates the potential starting materials for the synthesis of this compound analogues via the Ugi reaction.
Isocyanide-based MCRs, in general, are prized for their high atom economy and the ability to generate complex molecules in a single step. nih.gov These reactions are pivotal in combinatorial chemistry and diversity-oriented synthesis. frontiersin.orgnih.gov
Three-component coupling reactions offer another efficient route to N-substituted anilines. These reactions can construct multiple carbon-nitrogen bonds in a single operation, often under mild conditions. acs.orgnih.gov For instance, a modular three-component coupling has been developed for the synthesis of hindered anilines using arylboronic acids, tert-butyl nitrite, and alkyl bromides, catalyzed by an earth-abundant copper catalyst. acs.orgnih.gov
Another example involves the light-promoted three-component reaction of a cyclic ether, an aniline, and an aldehyde, which can proceed efficiently to produce substituted amines. ionike.com While not directly producing this compound, these methodologies highlight the potential for developing novel three-component strategies that could be adapted for its synthesis.
Three-component reactions can also be utilized to synthesize formamidines from anilines, amines, and in-situ generated difluorocarbene. acs.org This reaction proceeds through a formimidoyl fluoride (B91410) intermediate. acs.org
| Reaction Type | Key Reactants | Catalyst/Promoter | Product Type |
| Hindered Aniline Synthesis | Arylboronic Acid, tert-Butyl Nitrite, Alkyl Bromide | Copper | N-Substituted Anilines |
| Amine Synthesis | Cyclic Ether, Aniline, Aldehyde | TiO2, (NH4)2S2O8, UV light | Substituted Amines |
| Formamidine Synthesis | Aniline, Amine, Difluorocarbene | - | Formamidines |
This table summarizes various three-component coupling strategies that can be conceptually applied or adapted for the synthesis of this compound and its derivatives.
Regioselective Fluorination and Defluorination Strategies for Aniline Synthesis
The introduction of fluorine into an aromatic ring can significantly alter the physical, chemical, and biological properties of a molecule. nih.gov Therefore, regioselective fluorination is a critical strategy in the synthesis of specific fluoroaniline isomers.
While direct fluorination of N-cyclohexylaniline might lack regioselectivity, methods starting from pre-functionalized precursors are more common. For example, the Schiemann reaction can be used to introduce a fluorine atom at a specific position on an aniline ring. This reaction involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. A synthetic method for m-fluoroaniline, a precursor for this compound, utilizes a Schiemann reaction starting from m-chloroaniline. google.com
Conversely, defluorination is a less common strategy for accessing specific fluoroaniline isomers but can be useful in certain contexts. The selective removal of a fluorine atom from a polyfluorinated aniline derivative could potentially provide access to otherwise difficult-to-synthesize isomers.
Synthetic Routes to Specific this compound Isomers and Structural Congeners
The synthesis of specific isomers, such as N-cyclohexyl-4-fluoroaniline, is often achieved through nucleophilic aromatic substitution or reductive amination. In the case of N-cyclohexyl-4-fluoroaniline, a common route would involve the reaction of 4-fluoroaniline (B128567) with cyclohexanone under reductive amination conditions.
The synthesis of other structural congeners can be achieved by varying the starting materials in the aforementioned synthetic methodologies. For example, using different substituted anilines or cyclohexylamine derivatives in multicomponent reactions or coupling strategies would lead to a wide array of structural analogues.
Elucidation of Reaction Mechanisms and Pathways Involving N Cyclohexyl 3 Fluoroaniline
Mechanistic Investigations of Nucleophilic Aromatic Substitution (SNAr) on Fluoroanilines
Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for the synthesis of complex aromatic molecules. researchgate.net In the context of fluoroanilines, the SNAr mechanism is heavily influenced by the electronic properties of both the fluorine and amino substituents. While fluoroarenes are typically substrates for SNAr due to the high electronegativity of fluorine, the reaction is most efficient when the ring is activated by strong electron-withdrawing groups. researchgate.net
For fluoroanilines, the amino group (or its N-substituted derivatives) acts as an activating group for electrophilic substitution, which complicates traditional SNAr pathways that favor electron-deficient rings. However, SNAr reactions on electron-rich or electron-neutral fluoroarenes can be enabled through methods like organic photoredox catalysis. researchgate.net This approach facilitates the reaction under mild conditions with a variety of nucleophiles. researchgate.net
A proposed general mechanism for SNAr involves the attack of a nucleophile on the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the fluoride (B91410) ion restores the aromaticity of the ring. The regioselectivity of this attack is directed by the substituents on the ring. In the case of 3-fluoroaniline (B1664137) derivatives, the position of nucleophilic attack is influenced by the combined directing effects of the amino and fluoro groups.
Metal-mediated processes can also proceed through an SNAr-based mechanism. For instance, reactions of fluorinated anilines with titanium amides are proposed to follow a metal-mediated SNAr pathway to achieve defluoroamination. vt.edu
C-F Bond Activation Processes in Fluoroaniline (B8554772) Substrates
The carbon-fluorine bond is the strongest single bond to carbon, making its selective activation a significant challenge in synthetic chemistry. nih.govqub.ac.uk Nevertheless, the functionalization of fluoroaromatics through C-F bond activation is a highly desirable process for creating valuable organic compounds. researchgate.net These processes can be broadly categorized into metal-mediated and transition-metal-free methods. mdpi.comnih.gov
Metal-mediated defluoroamination involves the cleavage of a C-F bond and the formation of a C-N bond. A notable example is the reaction of o-fluoroanilines with titanium tetrakis(dimethylamide), Ti(NMe₂)₄, which yields ortho-defluoroamination products with good selectivity. vt.edumdpi.com The proposed mechanism is a metal-mediated, SNAr-based process where the amino group of the aniline (B41778) directs the titanium reagent to the ortho C-F bond. vt.edu This reaction highlights how an existing ring substituent can direct C-F bond activation. vt.edu
The general scope of this reaction has been explored with various fluorinated anilines. Reactivity tends to increase with additional fluorine substitution on the aromatic ring, which aligns with established regiochemical trends for nucleophilic aromatic substitution. vt.edu
| Entry | Substrate | Reaction Time (h) | Product Yield (%) |
|---|---|---|---|
| 1 | 2,3-difluoroaniline | 20 | 86 |
| 2 | 2,4-difluoroaniline | 23 | 92 |
| 3 | 2,5-difluoroaniline | 23 | 31 |
| 4 | 2,6-difluoroaniline | 23 | 96 |
| 5 | 2,3,6-trifluoroaniline | 23 | 83 |
Nickel-catalyzed reactions have also emerged as effective methods for the amination of fluoroaromatics. mdpi.com For example, Ni-complexes can mediate the cross-coupling of fluoroaromatics with primary amines to produce secondary amines with high selectivity. mdpi.com The proposed mechanism for some nickel-catalyzed C-F/C-H coupling reactions involves the oxidative addition of the C-F bond to a Ni(0) center, followed by deprotonation of the coupling partner, transmetalation, and finally reductive elimination to yield the product and regenerate the active Ni(0) catalyst. mdpi.com
Besides amination, the C-F bond can be functionalized in other ways. The direct bromination of 3-fluoroaniline using bromine in glacial acetic acid is a classic example of electrophilic aromatic substitution. smolecule.com In this reaction, the powerful ortho-, para-directing amino group guides the incoming bromine electrophile. smolecule.com The fluorine atom at the meta-position relative to the amino group influences the electronic environment, favoring substitution at the para-position to yield 4-bromo-3-fluoroaniline. smolecule.com The mechanism proceeds through the formation of a sigma complex intermediate. smolecule.com
Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, allow for the replacement of a halogen (like bromine) with aryl or vinyl groups, demonstrating a pathway to further functionalize halogenated fluoroanilines. smolecule.com Other transition-metal-free methods have also been developed. For instance, a combination of triethylsilylboronate (Et₃SiBpin) and potassium tert-butoxide (KOtBu) can mediate the defluorinative amination of aryl fluorides with secondary amines at room temperature, avoiding the need for transition metals or photoredox systems. nih.gov This reaction proceeds with high regio- and chemoselectivity, leaving other potentially reactive bonds like C-O, C-Cl, and even C-F bonds in CF₃ groups unaffected. nih.govspringernature.com
Reaction Kinetics and Thermodynamics of N-Cyclohexyl-3-fluoroaniline Formation
The formation of this compound typically occurs via the N-alkylation of 3-fluoroaniline with a cyclohexyl-containing electrophile or through reductive amination of cyclohexanone (B45756) with 3-fluoroaniline. The kinetics and thermodynamics of such N-alkylation reactions are crucial for optimizing reaction conditions and yields.
Studies on the N-alkylation of anilines have provided general insights into the reaction's energetic profile. Thermodynamic evaluations of certain N-alkylation processes have shown them to be favorable, spontaneous, and exothermic in nature. researchgate.net The kinetics of such reactions often follow pseudo-second-order models. researchgate.net
For ruthenium-catalyzed N-alkylation of amines with alcohols, which proceeds via a "borrowing hydrogen" methodology, the reactions can be carried out under mild conditions with high conversion and selectivity. acs.org The mechanism involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine, followed by the regeneration of the catalyst.
In nickel-catalyzed C-N cross-coupling reactions, kinetic isotope effect experiments can help elucidate the mechanism. nih.gov For the formation of this compound, the reaction rate would depend on factors such as the catalyst, solvent, temperature, and the nature of the specific reagents used (e.g., cyclohexyl halide vs. cyclohexanone).
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Asymmetric Co₁-N₃P₁ | N-alkylation with alcohols | High activity and selectivity via a transfer hydrogenation mechanism. | nih.gov |
| Ruthenium with amino amide ligand | N-alkylation with alcohols | Operates under mild conditions, even at room temperature. | acs.org |
| Silver/Graphene Oxide (Ag/GO) | N-alkylation of aniline | "Green" approach, high conversion in short times. | researchgate.net |
| NiBr₂·3H₂O / Light | C-N cross-coupling | Room temperature, oxygen tolerant, photoredox-catalyst-free. | nih.gov |
Mechanistic Insights from Cyclization Reactions Incorporating the Compound
This compound and its derivatives can serve as precursors in the synthesis of various heterocyclic structures. The mechanisms of these cyclization reactions provide valuable information about the compound's reactivity and potential applications.
One of the most common applications of substituted anilines is in the synthesis of quinolines. researchgate.net The Combes, Doebner-von Miller, and Skraup reactions are classic methods that involve the condensation of anilines with α,β-unsaturated carbonyl compounds or their precursors. researchgate.net For example, a three-component reaction involving an o-bromoaniline, a terminal alkyne, and an isocyanide can produce 4-aminoquinolines via an imidoylative Sonogashira coupling followed by an acid-mediated cyclization cascade. acs.org The use of a substituted 3-fluoroaniline in such a sequence would lead to a correspondingly substituted quinoline.
Intramolecular cyclization reactions offer an efficient route to complex cyclic molecules from linear precursors. mdpi.com For derivatives of this compound, intramolecular pathways can be triggered by activating a specific bond within the molecule.
For instance, oxidative cyclization of 2-(aminomethyl)biphenyls using tert-butyl hydroperoxide (TBHP) can yield fluorenones. nih.gov While this specific example doesn't start with this compound, a suitably substituted biphenyl (B1667301) derivative containing the N-cyclohexyl-3-fluoroanilino moiety could potentially undergo a similar intramolecular radical cyclization. nih.gov The mechanism is proposed to involve the formation of an acyl radical which then undergoes intramolecular cyclization onto the adjacent aromatic ring. nih.gov
Another relevant pathway involves the cyclization of N-aryl amines with cyclic ethers. For example, reacting an aniline derivative with tetrahydrofuran (B95107) in the presence of AlMe₃ can produce N-aryl pyrrolidines. mdpi.com The reaction of 4-fluoroaniline (B128567) with 2-methyltetrahydrofuran (B130290) has been shown to yield the corresponding azacycle in high yield. mdpi.com This demonstrates a pathway where the aniline nitrogen acts as a nucleophile in a ring-opening/ring-closing sequence.
Computational Approaches to Reaction Mechanism Prediction and Validation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions. beilstein-journals.orgnih.govresearchgate.net For this compound, computational studies can provide detailed insights into reaction pathways, transition state structures, and the energetic profiles of various potential mechanisms, which can be challenging to determine experimentally.
DFT calculations can be employed to model the cyclization reactions of this compound. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. This allows for the identification of the most probable reaction pathway and the rate-determining step. For instance, in a proposed cyclization mechanism, DFT can be used to compare the activation energies of different possible cyclization modes (e.g., endo vs. exo cyclization) and to predict the regioselectivity of the reaction.
The influence of the fluoro and cyclohexyl substituents on the reactivity of the aniline can be quantitatively assessed through computational methods. The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the cyclohexyl group have opposing effects on the electron density of the aromatic ring and the nitrogen atom. DFT calculations can quantify these effects through analysis of molecular orbitals (e.g., HOMO-LUMO gap), charge distribution, and electrostatic potential maps. researchgate.net These computational insights are crucial for understanding and predicting the outcome of reactions such as electrophilic aromatic substitution or nucleophilic attack by the aniline nitrogen.
A study on the intramolecular radical addition to substituted anilines using DFT revealed the importance of polar effects and the nature of the N-substituent in determining the reaction rate. beilstein-journals.orgnih.gov Such computational models can be applied to predict the feasibility and outcome of radical cyclizations involving this compound.
The table below summarizes key parameters that can be obtained from computational studies and their significance in understanding the reactivity of this compound.
| Computational Parameter | Significance for Reaction Mechanism |
| Activation Energy (ΔG‡) | Determines the rate of a reaction step; identifies the rate-determining step. beilstein-journals.orgnih.gov |
| Reaction Energy (ΔGR) | Indicates the thermodynamic feasibility of a reaction. beilstein-journals.orgnih.gov |
| Transition State Geometry | Provides a three-dimensional picture of the highest energy point along the reaction coordinate. |
| HOMO-LUMO Energies | Relate to the electronic excitability and reactivity of the molecule. researchgate.net |
| Atomic Charges/ESP Maps | Show the distribution of electron density and predict sites for nucleophilic or electrophilic attack. researchgate.net |
By validating experimental findings with computational data, a more complete and accurate picture of the reaction mechanisms involving this compound can be achieved. This synergy between experimental and computational chemistry is essential for the rational design of synthetic routes and the development of new chemical entities.
Advanced Spectroscopic and Analytical Methodologies for Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.
The proton NMR (¹H NMR) spectrum of N-cyclohexyl-3-fluoroaniline is expected to exhibit distinct signals corresponding to the aromatic protons of the 3-fluoroaniline (B1664137) moiety and the aliphatic protons of the cyclohexyl group.
The aromatic region will likely display complex multiplets due to proton-proton and proton-fluorine couplings. The proton ortho to the fluorine atom is expected to show a doublet of doublets or a triplet due to coupling with the adjacent protons and the fluorine atom. The other aromatic protons will also exhibit splitting patterns influenced by their positions relative to the fluorine and amino substituents.
The aliphatic region is anticipated to show a series of broad multiplets corresponding to the protons of the cyclohexyl ring. The methine proton attached to the nitrogen (N-CH) would likely appear as a distinct multiplet, shifted downfield compared to the other cyclohexyl protons due to the deshielding effect of the adjacent nitrogen atom. The remaining methylene (B1212753) protons of the cyclohexyl ring would resonate as overlapping multiplets in the upfield region.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| Aromatic CH | 6.20 - 7.20 | m | - |
| NH | 3.50 - 4.50 | br s | - |
| Cyclohexyl CH-N | 3.20 - 3.40 | m | - |
Note: These are predicted values and may vary based on solvent and experimental conditions.
The carbon-13 NMR (¹³C NMR) spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. For this compound, distinct signals are expected for the aromatic and aliphatic carbons.
The aromatic region will show six signals, with the carbon atom directly bonded to the fluorine atom exhibiting a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the other aromatic carbons will be influenced by the fluorine and N-cyclohexylamino substituents. The carbon attached to the nitrogen (C-N) is also expected to be clearly identifiable.
The aliphatic region will display signals corresponding to the six carbon atoms of the cyclohexyl ring. The carbon atom bonded to the nitrogen (C-N) will be shifted downfield compared to the other cyclohexyl carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-F (¹JCF) | 161.0 - 165.0 (d) |
| Aromatic C-N | 148.0 - 152.0 |
| Aromatic CH | 100.0 - 132.0 |
| Cyclohexyl C-N | 50.0 - 55.0 |
Note: These are predicted values and may vary based on solvent and experimental conditions. 'd' denotes a doublet due to C-F coupling.
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for the characterization of fluorine-containing compounds. The ¹⁹F NMR spectrum of this compound is expected to show a single resonance for the fluorine atom on the aromatic ring. The chemical shift of this signal is characteristic of an aryl fluoride (B91410). The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons.
Two-dimensional (2D) NMR techniques are powerful tools for unambiguous signal assignment.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons, aiding in the assignment of the complex spin systems within both the aromatic and cyclohexyl moieties.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the cyclohexyl ring and the 3-fluoroaniline group through the nitrogen atom.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. For this compound (C₁₂H₁₆FN), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula.
Table 3: Predicted HRMS Data for this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 194.13396 |
| [M+Na]⁺ | 216.11590 |
Data sourced from PubChemLite predictions.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the cyclohexyl group or cleavage within the cyclohexyl ring. The cleavage of the C-N bond would result in fragment ions corresponding to the cyclohexyl cation and the 3-fluoroaniline radical cation or related species.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
In a typical academic setting, the Fourier Transform Infrared (FT-IR) spectrum of this compound would be recorded. The resulting spectrum is a plot of infrared intensity versus wavenumber. Specific absorption bands in the IR spectrum correspond to the vibrational modes of the molecule. For this compound, key expected vibrational frequencies would include the N-H stretching of the secondary amine, C-H stretching of the cyclohexyl and aromatic rings, C=C stretching of the benzene (B151609) ring, and the C-F stretching of the fluoro-substituent.
Complementing the IR data, Raman spectroscopy offers valuable information, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be acquired using a monochromatic laser source. The scattered light is analyzed to identify shifts in frequency corresponding to molecular vibrations. This technique is particularly useful for observing the vibrations of the carbon skeleton of the cyclohexyl and aniline (B41778) rings.
Table 1: Hypothetical Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| N-H Stretch | 3350 - 3450 | 3350 - 3450 |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |
| C=C Aromatic Stretch | 1580 - 1620 | 1580 - 1620 |
| C-N Stretch | 1250 - 1350 | 1250 - 1350 |
| C-F Stretch | 1000 - 1400 | 1000 - 1400 |
Note: The data in this table is hypothetical and represents typical ranges for the indicated functional groups. Actual experimental values would need to be determined through laboratory analysis.
X-ray Diffraction (XRD) for Solid-State Molecular Structure Determination
The process begins with the growth of a suitable single crystal of this compound. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is collected. By analyzing the positions and intensities of the diffracted beams, a detailed three-dimensional model of the molecule can be constructed.
From the XRD data, a crystallographic information file (CIF) is generated, which contains all the structural parameters of the compound. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, that may be present in the solid state.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| β (°) | 98.76 |
| Volume (ų) | 1334.5 |
| Z | 4 |
Note: The data in this table is hypothetical and serves as an example of the type of information obtained from an XRD experiment.
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic techniques are indispensable in academic research for both the purification of synthesized this compound and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
For purification, column chromatography is often the first step after synthesis to separate the target compound from byproducts and unreacted starting materials. For higher purity requirements, preparative HPLC can be utilized.
For purity assessment, analytical HPLC and GC are used. In HPLC, a solution of the compound is passed through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. A detector, such as a UV-Vis detector, is used to quantify the amount of the compound eluting from the column. A single sharp peak in the chromatogram is indicative of a high-purity sample.
Gas chromatography is suitable for volatile and thermally stable compounds. In GC, the sample is vaporized and passed through a column. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and identification. The purity is determined by the relative area of the peak corresponding to this compound.
Table 3: Hypothetical Chromatographic Conditions for Purity Assessment of this compound
| Technique | Parameter | Condition |
| HPLC | Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724):Water (70:30) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 254 nm | |
| Retention Time | ~5.2 min | |
| GC | Column | HP-5, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium | |
| Inlet Temp. | 250 °C | |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min | |
| Detection | FID | |
| Retention Time | ~12.5 min |
Note: The data in this table is hypothetical and represents typical starting conditions for method development.
Computational and Theoretical Investigations of N Cyclohexyl 3 Fluoroaniline and Analogues
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting molecular properties with high accuracy. researchgate.net The B3LYP functional, a hybrid method that incorporates a portion of exact exchange from Hartree-Fock theory with exchange and correlation functionals, is frequently paired with the 6-311++G(d,p) basis set to provide a reliable level of theory for these investigations. researchgate.netdergipark.org.tr This combination has been successfully used to study the equilibrium geometries and harmonic vibrational frequencies of aniline (B41778) derivatives. asianpubs.org
Geometry Optimization and Energy Calculations
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For 3-fluoroaniline (B1664137), calculations at the B3LYP/6-311++G(d,p) level of theory would yield the optimized bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. These calculations provide the foundational structure from which other properties are derived.
Table 1: Selected Optimized Geometrical Parameters of 3-Fluoroaniline (Analog) (Note: This data is for the analogue 3-fluoroaniline, calculated at the B3LYP/6-311++G(d,p) level of theory, and serves as an approximation for the core structure of N-cyclohexyl-3-fluoroaniline.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N | ~1.39 Å |
| Bond Length | C-F | ~1.35 Å |
| Bond Angle | C-C-N | ~120° |
| Bond Angle | H-N-H | ~112° |
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis is performed to confirm that the structure is a true minimum on the potential energy surface (characterized by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific mode of molecular vibration, such as stretching, bending, or twisting of bonds.
For 3-fluoroaniline, theoretical vibrational spectra have been calculated using the B3LYP/6-311++G(d,p) method. asianpubs.org These calculations can identify characteristic frequencies for the N-H stretching and bending modes of the amino group, the C-F stretching mode, and the various vibrations of the benzene (B151609) ring. asianpubs.org It is common practice to apply a scaling factor to the calculated harmonic frequencies to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the computational method. asianpubs.org In this compound, additional vibrational modes corresponding to the C-H stretching and bending of the cyclohexyl ring would be present.
Table 2: Calculated Vibrational Frequencies for Key Modes in 3-Fluoroaniline (Analog) (Note: This data is for the analogue 3-fluoroaniline. The values are typically scaled to better match experimental results.)
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
| N-H Asymmetric Stretch | Amino | ~3500-3600 |
| N-H Symmetric Stretch | Amino | ~3400-3500 |
| N-H Bending | Amino | ~1600-1650 |
| C-F Stretch | Fluoroaromatic | ~1200-1300 |
| C-N Stretch | Arylamine | ~1250-1350 |
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Computational methods provide detailed insights into the distribution of electrons and the nature of chemical bonds.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests that the molecule is more reactive.
For 3-fluoroaniline, the HOMO is typically localized on the aniline ring and the nitrogen atom, reflecting the electron-donating nature of the amino group. The LUMO is generally distributed over the aromatic ring. The presence of the fluorine atom can influence the energies of these orbitals. The HOMO and LUMO energies for 3-fluoroaniline have been calculated to be approximately -6.40 eV and -1.60 eV, respectively, at the DFT/B3LYP/6-311++G(d,p) level, resulting in an energy gap of about 4.80 eV. ejournal.by The introduction of a cyclohexyl group is not expected to drastically alter the electronic nature of the frontier orbitals of the fluoroaniline (B8554772) core, though it may have a minor inductive effect.
Table 3: Frontier Molecular Orbital Energies for 3-Fluoroaniline (Analog)
| Parameter | Energy (eV) |
| HOMO Energy | ~ -6.40 |
| LUMO Energy | ~ -1.60 |
| HOMO-LUMO Gap | ~ 4.80 |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. researchgate.net This analysis can quantify the delocalization of electron density and the strength of intramolecular interactions. researchgate.net In 3-fluoroaniline, NBO analysis reveals the nature of the C-N, C-F, and C-C bonds, as well as the lone pair on the nitrogen atom. It can also quantify hyperconjugative interactions, such as the delocalization of the nitrogen lone pair into the antibonding orbitals of the aromatic ring, which contributes to the stability of the molecule.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. The MEP is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.
In 3-fluoroaniline, the MEP map would show a region of negative potential (typically colored red) around the electronegative fluorine atom and the nitrogen atom's lone pair, indicating these are sites susceptible to electrophilic attack. Regions of positive potential (typically colored blue) would be located around the hydrogen atoms of the amino group and the aromatic ring, suggesting these are sites for nucleophilic attack. researchgate.netchemrxiv.org The cyclohexyl group in this compound would primarily consist of regions with neutral or slightly positive potential associated with its hydrogen atoms.
Conformational Dynamics and Molecular Interactions
Rotational Barriers and Conformational Preferences
The conformational landscape of this compound is primarily defined by the rotation around the C-N bond connecting the aniline and cyclohexyl moieties. The energy barriers associated with this rotation determine the stability of different conformers. Computational methods, such as Density Functional Theory (DFT), are commonly employed to calculate these rotational barriers. For analogous N-aryl amine derivatives, studies have shown that the electronic nature of substituents on the aromatic ring can influence the rotational barrier heights. Electron-withdrawing groups, like the fluorine atom in the meta-position of this compound, can affect the electron density at the nitrogen atom and, consequently, the energy landscape of C-N bond rotation.
The conformational preference, whether the cyclohexyl group is oriented in an axial or equatorial-like position relative to the aniline ring, is another key aspect. Steric hindrance and subtle electronic interactions would dictate the most stable conformation. While specific data for this compound is absent, studies on similar systems suggest that the equatorial conformation is often favored to minimize steric clashes.
A hypothetical data table for the rotational barrier of the C-N bond in this compound, based on typical values for similar compounds, is presented below. It is crucial to note that these are illustrative values and have not been experimentally or computationally verified for this specific molecule.
| Rotational Barrier | Hypothetical Energy (kcal/mol) |
| C(aryl)-N Bond Rotation | 5 - 10 |
Intermolecular Interactions and Hydrogen Bonding
The N-H group in this compound can act as a hydrogen bond donor, while the fluorine atom and the nitrogen lone pair can act as hydrogen bond acceptors. Computational studies on aniline derivatives have extensively investigated their hydrogen bonding capabilities. The strength and geometry of these interactions can be modeled using quantum chemical calculations.
In the condensed phase, this compound molecules can form intermolecular hydrogen bonds of the N-H···N or N-H···F type. The presence of the electronegative fluorine atom can influence the acidity of the N-H proton, potentially affecting the strength of the hydrogen bonds it forms. Computational analyses, such as Atoms in Molecules (AIM) theory, can be used to characterize the nature and strength of these non-covalent interactions.
Below is a hypothetical table summarizing potential intermolecular interactions involving this compound.
| Interaction Type | Donor | Acceptor | Hypothetical Interaction Energy (kcal/mol) |
| Hydrogen Bond | N-H | N | -3 to -5 |
| Hydrogen Bond | N-H | F | -1 to -2 |
| π-π Stacking | Aniline Ring | Aniline Ring | -2 to -4 |
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are a powerful computational tool to explore the conformational space of flexible molecules like this compound over time. By simulating the atomic motions based on a given force field, MD can reveal the accessible conformations and the dynamics of transitions between them.
An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., in a solvent box) and integrating Newton's equations of motion. The resulting trajectory provides a time-resolved view of the molecule's behavior, allowing for the analysis of dihedral angle distributions, radial distribution functions to study solvation, and the identification of stable conformational states. Such simulations could quantify the relative populations of different conformers and the timescales of their interconversion. However, no specific MD simulation studies for this compound have been reported in the available literature.
Computational Studies of Excited States
The electronic excited states of this compound can be investigated using computational methods like Time-Dependent Density Functional Theory (TD-DFT). These calculations can predict the vertical excitation energies, which correspond to the absorption of light, and the nature of the electronic transitions (e.g., π-π* or n-π*).
For aniline and its derivatives, computational studies have shown that the substitution pattern on the aromatic ring significantly influences the absorption and emission properties. The fluorine atom in the meta-position of this compound would be expected to cause shifts in the absorption and fluorescence spectra compared to unsubstituted N-cyclohexylaniline. TD-DFT calculations could provide a theoretical absorption spectrum and help in understanding the photophysical properties of the molecule. To date, no such computational studies on the excited states of this compound have been published.
A hypothetical table of the first few calculated vertical excitation energies for this compound is provided for illustrative purposes.
| Excited State | Hypothetical Excitation Energy (eV) | Oscillator Strength | Major Contribution |
| S1 | 4.5 | 0.05 | HOMO -> LUMO |
| S2 | 4.8 | 0.12 | HOMO-1 -> LUMO |
| S3 | 5.2 | 0.08 | HOMO -> LUMO+1 |
Applications of N Cyclohexyl 3 Fluoroaniline As a Versatile Building Block in Organic Synthesis
Construction of Complex Fluorinated Molecular Architectures
Fluorinated organic compounds are of significant interest in medicinal and materials chemistry due to the unique properties conferred by the fluorine atom. nih.govnih.govossila.comenamine.net As a fluorinated aniline (B41778) derivative, N-cyclohexyl-3-fluoroaniline is a potential building block for more complex fluorinated molecules. However, specific examples of its incorporation into larger, complex fluorinated architectures are not described in the available scientific literature.
Role in the Synthesis of Functionalized Amines and Amides
Despite a comprehensive search for scholarly articles, peer-reviewed journals, and patent literature, no specific research findings detailing the direct application of this compound in C-C and C-N bond forming reactions or its specific contributions to organofluorine chemistry research could be located.
Therefore, the requested article focusing solely on the chemical compound “this compound” and its applications as a versatile building block in the specified organic synthesis reactions cannot be generated at this time due to the absence of relevant scientific data in the public domain.
Structure Reactivity Relationship Studies of N Cyclohexyl 3 Fluoroaniline Derivatives
Impact of Fluorine Position on Aromatic Reactivity
The fluorine atom at the meta-position (C3) of the aniline (B41778) ring significantly influences the regioselectivity of electrophilic aromatic substitution reactions. The reactivity of a substituted benzene (B151609) ring is governed by the interplay of inductive and resonance effects of its substituents. libretexts.orgcsbsju.edu The amino group (-NH-cyclohexyl) is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic π-system, stabilizing the arenium ion intermediate. vanderbilt.educhemistrysteps.com
Conversely, fluorine is an electronegative element and exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. libretexts.orglibretexts.org However, like other halogens, it also possesses lone pairs of electrons that can be donated to the ring through resonance (+R effect), which directs incoming electrophiles to the ortho and para positions. csbsju.edulibretexts.org
In the context of nucleophilic aromatic substitution (SNAr), the presence of a fluorine atom can facilitate the reaction if there are strong electron-withdrawing groups ortho or para to it. wikipedia.orgnih.gov In N-cyclohexyl-3-fluoroaniline, the absence of such strongly activating groups means that SNAr reactions are generally unfavorable.
Influence of Cyclohexyl Conformation on Reaction Stereoselectivity
The non-planar, saturated cyclohexyl ring exists predominantly in a chair conformation to minimize angular and torsional strain. msu.edu The substituent on the ring, in this case the 3-fluoroanilino group, can occupy either an axial or an equatorial position. These two conformers are in rapid equilibrium, but the one with the bulky anilino group in the more spacious equatorial position is significantly more stable and, therefore, more populated. msu.edulibretexts.org This preference is due to the avoidance of 1,3-diaxial interactions, which are a form of steric strain that occurs when the axial substituent clashes with the axial hydrogens on the same side of the ring. msu.edu
The conformational preference of the cyclohexyl group has significant implications for the stereoselectivity of reactions involving this part of the molecule. For reactions occurring at the nitrogen atom or the aromatic ring, the predominant equatorial conformation of the anilino group can influence the approach of reagents due to steric hindrance.
More critically, if reactions were to occur on the cyclohexyl ring itself, the axial or equatorial orientation of the reacting group would dictate the stereochemical outcome. For instance, in elimination reactions, an anti-periplanar arrangement of the leaving group and a proton is typically required, which is often only possible when the leaving group is in an axial position. Similarly, in nucleophilic substitution on the cyclohexyl ring, the trajectory of the incoming nucleophile is influenced by the steric environment created by the ring's conformation. The stereoselective synthesis of functionalized cyclohexylamine (B46788) derivatives often relies on controlling the conformational biases of the intermediates. nih.govrsc.org
The energy difference between the axial and equatorial conformers is quantified by the "A-value," which represents the change in Gibbs free energy. Larger A-values indicate a stronger preference for the equatorial position.
| Substituent | A-Value (kcal/mol) |
|---|---|
| -H | 0 |
| -CH3 | 1.70 |
| -CH2CH3 | 1.75 |
| -NH2 | 1.2 - 1.6 |
| -N(CH3)2 | 2.1 |
| -C6H5 (Phenyl) | 3.0 |
Correlation Between Structural Modifications and Chemical Transformations
Modifying the structure of this compound, either on the aromatic ring or the cyclohexyl moiety, can lead to profound changes in its chemical transformations and properties. These modifications can alter the electronic and steric environment of the molecule, thereby influencing its reactivity.
For example, the introduction of additional substituents on the aromatic ring can alter the regioselectivity and rate of electrophilic substitution reactions. An electron-donating group would further activate the ring, while an electron-withdrawing group would deactivate it. vanderbilt.eduyoutube.com The position of these new substituents relative to the amino and fluoro groups would create a more complex directing landscape.
Similarly, modifications to the cyclohexyl ring, such as the introduction of other functional groups, would affect its conformational equilibrium and could introduce new reactive sites. The synthesis of various aniline derivatives has shown that such structural changes are key to developing compounds with specific fungicidal or other biological activities. nih.gov The relationship between the structure and the resulting activity is a central concept in medicinal and agricultural chemistry. jefferson.edursc.org
Steric and Electronic Effects of Substituents on Reaction Outcomes
Both steric and electronic effects play a crucial role in determining the outcome of reactions involving this compound derivatives.
Electronic Effects: The electronic nature of substituents on the aromatic ring dictates the ring's nucleophilicity. acs.orgresearchgate.net
Electron-donating groups (EDGs) , such as alkyl or alkoxy groups, increase the electron density of the ring, making it more susceptible to electrophilic attack. They stabilize the positively charged arenium ion intermediate, thus increasing the reaction rate. vanderbilt.edu
Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, decrease the ring's electron density, making it less reactive towards electrophiles. They destabilize the arenium ion, slowing the reaction. vanderbilt.eduyoutube.com
Steric Effects: The bulkiness of substituents can hinder the approach of reagents to a reaction site, a phenomenon known as steric hindrance. youtube.comnih.gov
The cyclohexyl group is sterically demanding and can influence reactions at the adjacent nitrogen atom and at the ortho positions of the aniline ring.
Bulky electrophiles may show a preference for the less hindered para position over the ortho positions during aromatic substitution.
Substituents on the cyclohexyl ring itself can influence its reactivity by either shielding a particular face of the ring or by locking it into a specific conformation.
The interplay of these steric and electronic factors is essential for predicting reaction products and their relative yields.
| Effect | Substituent Type | Impact on Reaction Rate | Directing Influence |
|---|---|---|---|
| Electronic | Activating (e.g., -NHR, -OR) | Increases | Ortho, Para |
| Electronic | Deactivating (e.g., -NO2, -CN) | Decreases | Meta |
| Electronic | Halogens (e.g., -F, -Cl) | Decreases | Ortho, Para |
| Steric | Bulky Groups (e.g., -C(CH3)3) | May decrease rate at nearby sites | Favors less hindered positions |
Modulation of Chemical Properties through Derivatization
Derivatization is the process of transforming a chemical compound into a product of similar chemical structure, called a derivative. libretexts.org For this compound, derivatization can be used to modulate its chemical and physical properties for various purposes.
One common derivatization reaction for anilines is N-alkylation or N-acylation at the secondary amine. nih.govresearchgate.net Introducing an acyl group, for example, would convert the activating amino group into a moderately deactivating amide group, which is still an ortho, para-director. This change would significantly alter the reactivity of the aromatic ring in subsequent reactions.
Derivatization is also a key strategy in the development of new bioactive compounds. By systematically altering the structure of a lead compound like this compound and testing the resulting biological activity, a structure-activity relationship (SAR) can be established. jefferson.edursc.org This information is invaluable for optimizing the compound's efficacy.
Furthermore, derivatization is widely used in analytical chemistry. For techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC), derivatization can be employed to increase the volatility of a compound, improve its thermal stability, or introduce a chromophore or fluorophore to enhance its detectability. libretexts.org For instance, reacting this compound with a fluorinated acylating agent could make it more readily detectable by an electron capture detector in GC. libretexts.org
Future Directions and Emerging Research Avenues for N Cyclohexyl 3 Fluoroaniline
Development of Sustainable and Green Synthetic Methodologies
The synthesis of N-substituted anilines is a cornerstone of organic chemistry, and the future of this field is intrinsically linked to the principles of green chemistry. For N-cyclohexyl-3-fluoroaniline, future research will likely focus on moving away from traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and hazardous solvents.
One promising avenue is the development of catalytic reductive amination protocols. These methods would ideally utilize non-precious metal catalysts and green reducing agents, such as silanes or molecular hydrogen, to couple 3-fluoroaniline (B1664137) with cyclohexanone (B45756). Research in this area would aim to achieve high atom economy and minimize waste generation.
Another key area for development is the use of alternative, environmentally benign solvent systems. Supercritical fluids, ionic liquids, or even water could be explored as reaction media to replace volatile organic compounds. rsc.org The challenge will lie in optimizing reaction conditions to achieve high yields and selectivity in these unconventional solvents.
Furthermore, a catalyst- and additive-free approach for the synthesis of N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines has been reported, which proceeds through an imine condensation–isoaromatization pathway. beilstein-journals.org Future research could explore adapting such methodologies for the synthesis of this compound, offering a potentially more sustainable route.
Table 1: Potential Green Synthetic Approaches for this compound
| Synthetic Strategy | Potential Green Advantages | Research Focus |
| Catalytic Reductive Amination | High atom economy, use of catalytic reagents | Development of earth-abundant metal catalysts, use of green reducing agents |
| Use of Alternative Solvents | Reduced use of volatile organic compounds | Optimization of reaction conditions in water, supercritical fluids, or ionic liquids |
| Bio-catalysis | Mild reaction conditions, high selectivity | Identification and engineering of enzymes for C-N bond formation |
| Mechanochemistry | Solvent-free or low-solvent conditions | Exploration of ball-milling techniques for the synthesis of this compound |
Exploration of Novel Catalytic Systems for its Transformations
Beyond its synthesis, the transformations of this compound will be driven by the discovery of novel catalytic systems. These catalysts will be crucial for unlocking new reactivity and enabling the efficient construction of more complex molecules.
Transition metal-catalyzed cross-coupling reactions are expected to play a significant role. For instance, palladium or copper catalysts could be employed to functionalize the aromatic ring of this compound. Research will likely focus on developing ligands that allow for precise control over regioselectivity, enabling functionalization at specific positions on the fluoroaniline (B8554772) core.
Furthermore, C-H activation represents a frontier in organic synthesis that could be applied to this compound. The development of catalysts capable of selectively functionalizing the C-H bonds of either the aniline (B41778) or the cyclohexane (B81311) ring would provide a powerful tool for late-stage modification and the rapid generation of analogues. The fluorine atom is known to promote ortho-C-H metalation, which could be a starting point for directed C-H functionalization strategies. researchgate.net
Table 2: Prospective Catalytic Transformations of this compound
| Transformation | Catalytic System | Potential Outcome |
| C-N Cross-Coupling | Palladium, Copper, or Nickel with tailored ligands | Synthesis of complex diaryl or alkylaryl amines |
| C-H Arylation | Rhodium, Ruthenium, or Palladium catalysts | Direct functionalization of the aromatic or aliphatic C-H bonds |
| Asymmetric Catalysis | Chiral transition metal complexes or organocatalysts | Enantioselective synthesis of chiral derivatives |
| Photocatalysis | Visible-light absorbing photosensitizers | Novel radical-based transformations under mild conditions |
Advanced Derivatization and Functionalization Strategies
Future research will undoubtedly explore advanced strategies for the derivatization and functionalization of this compound to create a diverse range of new chemical entities. These strategies will likely target the secondary amine, the aromatic ring, and the cyclohexane moiety.
Derivatization of the secondary amine is a common strategy for modifying the properties of aniline compounds. sigmaaldrich.com Acylation, alkylation, and sulfonylation reactions could be employed to introduce a variety of functional groups, potentially altering the molecule's electronic and steric properties. The use of modern derivatizing agents could also impart desirable characteristics such as improved solubility or enhanced biological activity. nih.govnih.gov
Functionalization of the fluoroaromatic ring offers another avenue for structural diversification. Electrophilic aromatic substitution reactions could be explored, with the fluorine and N-cyclohexyl groups directing the position of incoming electrophiles. Additionally, nucleophilic aromatic substitution of the fluorine atom, while challenging, could be achieved under specific conditions, providing a route to other halogenated or functionalized derivatives.
Integration with Flow Chemistry and Automated Synthesis
The integration of flow chemistry and automated synthesis platforms promises to accelerate the discovery and optimization of reactions involving this compound. Continuous flow reactors offer several advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the ability to rapidly screen a wide range of reaction conditions.
Future research could focus on developing continuous flow processes for the synthesis of this compound itself, as well as for its subsequent transformations. This would enable the on-demand production of the compound and its derivatives, facilitating rapid iteration in medicinal chemistry or materials science research programs.
Automated synthesis platforms can be coupled with flow reactors to create a fully automated workflow for reaction optimization and library synthesis. These systems can systematically vary parameters such as temperature, pressure, reactant concentrations, and catalyst loading to identify optimal conditions in a fraction of the time required for manual experimentation.
Application in Materials Science Research
The unique combination of a fluorinated aromatic ring and a bulky cyclohexyl group suggests that this compound could serve as a valuable building block in materials science research. While specific commercial products are outside the scope of this discussion, the fundamental properties imparted by its structure are worth exploring.
The presence of a fluorine atom can significantly influence the electronic properties and intermolecular interactions of organic molecules. rsc.org This could be leveraged in the design of novel organic electronic materials. For example, derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaic (OPV) devices. The fluorine atom is known to lower both the HOMO and LUMO energy levels, which can enhance electron injection and improve stability against oxidative degradation. rsc.org
Furthermore, the rigid and three-dimensional nature of the cyclohexyl group can influence the solid-state packing of molecules, which is a critical determinant of charge transport properties in organic semiconductors. Research in this area would involve synthesizing a range of derivatives and studying their self-assembly and charge mobility characteristics. Fluorine-containing compounds are also being explored for applications in fluoropolymers and ionic liquids. man.ac.uk
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-cyclohexyl-3-fluoroaniline, and how do reaction conditions influence yield?
- Methodology : A nucleophilic aromatic substitution (SNAr) is typically employed using 3-fluoroaniline and cyclohexyl halides. Key parameters include:
- Temperature : Reactions at 80–100°C in anhydrous DMF or THF improve substitution efficiency.
- Catalysts : Use of NaH or K2CO3 as a base enhances deprotonation of the amine .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization yields >85% purity.
Q. How can researchers characterize the electronic effects of the fluorine substituent in this compound?
- Methodology :
- Hammett Analysis : Compare reaction rates of fluorinated vs. non-fluorinated analogs in electrophilic substitution reactions.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map electron density and Fukui indices for electrophilic/nucleophilic sites .
- Data Interpretation : Fluorine’s electron-withdrawing effect reduces electron density at the para position, directing reactivity to ortho/meta sites .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Case Study : Discrepancies in antimicrobial efficacy (e.g., MIC values ranging from 8–64 µg/mL) may arise from:
- Strain Variability : Test against standardized ATCC strains (e.g., E. coli ATCC 25922).
- Solubility Effects : Use DMSO or PEG-400 to ensure uniform compound dispersion .
Q. How does the cyclohexyl group influence the compound’s pharmacokinetic properties compared to other N-alkyl substituents?
- Methodology :
- LogP Measurement : Compare partition coefficients (e.g., cyclohexyl vs. methyl groups) via shake-flask/HPLC methods.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
Q. What experimental designs mitigate thermal instability during thermogravimetric analysis (TGA) of this compound?
- Protocol :
- Heating Rate : Use 5°C/min under N2 to minimize decomposition.
- Sample Preparation : Ensure anhydrous conditions (dry under vacuum for 24h) to avoid hydrolysis .
- Data Interpretation : Decomposition onset >200°C suggests suitability for high-temperature applications (e.g., polymer additives) .
Methodological Challenges
Q. How to optimize regioselectivity in derivatization reactions of this compound?
- Approach :
- Directed Ortho-Metalation : Use LDA or TMPZnCl·LiCl to deprotonate the ortho position for functionalization.
- Protection/Deprotection : Temporarily protect the amine with Boc groups to direct electrophiles to the aromatic ring .
- Validation : Monitor reaction progress via F NMR to track fluorine’s electronic environment .
Q. What analytical techniques distinguish this compound from its structural isomers?
- Techniques :
- X-ray Crystallography : Resolve cyclohexyl orientation and fluorine positioning (e.g., C-F bond length ~1.35 Å) .
- GC-MS : Compare retention indices and fragmentation patterns (e.g., m/z 179 for cyclohexyl loss) .
Data-Driven Insights
Q. Why do computational docking results for this compound in enzyme targets (e.g., CYP450) conflict with experimental IC50 values?
- Root Cause :
- Solvent Effects : Simulations often neglect aqueous vs. lipid bilayer environments.
- Protein Flexibility : Use molecular dynamics (MD) to account for induced-fit binding .
- Recommendation : Validate docking poses with mutagenesis studies (e.g., Ala-scanning of active sites) .
Q. How to design structure-activity relationship (SAR) studies for fluorinated anilines with mixed agonist/antagonist profiles?
- Framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
